2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-13-2-1-3-14(19)16(13)17(24)21-9-11-23-10-6-15(22-23)12-4-7-20-8-5-12/h1-8,10H,9,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHWMPVSRCQKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the TYK2, JAK1, JAK2, and JAK3 . These are all part of the Janus kinase family, which plays a crucial role in signal transduction for a variety of cytokines and growth factors.
Mode of Action
The compound acts as a potent inhibitor for TYK2, JAK1, JAK2, and JAK3. It binds to these kinases and inhibits their activity, thereby disrupting the signaling pathways they are involved in.
Biochemical Pathways
The compound affects several biochemical pathways. It demonstrates reasonable potency in blocking the IL-12 pathway (IL-12 pSTAT4 EC 50 =380 nM) while displaying less activity in the EPO (JAK2) pathway (EPO pSTAT5 EC 50 =1700 nM) and IL-6 (JAK1) pathway (IL-6 pSTAT3 EC 50 =2000 nM).
Pharmacokinetics
In terms of pharmacokinetics, the compound exhibits relatively high clearance (65 mL/min/kg) when dosed intravenously (i.v. 1 mg/kg) and exhibits modest oral exposure (AUC=2.6 μM·h at p.o. 5 mg/kg). This suggests that the compound has good bioavailability.
Result of Action
The inhibition of the TYK2, JAK1, JAK2, and JAK3 kinases by the compound leads to a disruption in the signaling pathways they are involved in. This can result in a variety of molecular and cellular effects, depending on the specific pathway and cell type involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Impact of Substituents on Properties
Pyridine vs. These differences may influence solubility and target binding.
Fluorine Effects: All three compounds incorporate fluorine atoms on the benzamide core, which typically increase metabolic stability and electron-withdrawing effects. However, the 2,6-difluoro substitution pattern in the target compound and GSK7975A may confer distinct steric and electronic profiles compared to mono-fluorinated analogs .
Physical State and Melting Points :
- Compound 8(g) exhibits a well-defined melting point (203–204°C), indicative of crystalline purity, whereas GSK7975A is reported as a "grey gum," suggesting amorphous or less-stable solid-state behavior . The target compound’s physical properties remain uncharacterized in the provided evidence.
Preparation Methods
Starting Material and Reaction Conditions
2,6-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction.
Typical Protocol :
- 2,6-Difluorobenzoic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in dry dichloromethane (DCM) for 4–6 hours.
- Excess SOCl₂ is removed under reduced pressure, yielding 2,6-difluorobenzoyl chloride as a pale-yellow liquid (95–98% yield).
Synthesis of 2-(3-(Pyridin-4-yl)-1H-Pyrazol-1-yl)ethylamine
This fragment involves two subcomponents:
Preparation of 3-(Pyridin-4-yl)-1H-pyrazole
Method A: Cyclocondensation of 1,3-Diketones
- 3-(Pyridin-4-yl)-1H-pyrazole is synthesized via cyclocondensation of pyridine-4-carbaldehyde with hydrazine hydrate in ethanol under reflux.
- Alternatively, Suzuki-Miyaura coupling introduces the pyridinyl group to preformed pyrazole intermediates.
Method B: Cross-Coupling of Boronic Acids
Introduction of the Ethylamine Side Chain
- Alkylation of Pyrazole :
- Gabriel Synthesis for Amine Formation :
Yield Optimization :
Amide Bond Formation
The final step couples the benzoyl chloride and amine fragments:
Standard Amide Coupling
- Reagents : 2,6-Difluorobenzoyl chloride (1.1 equiv), 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine (1.0 equiv), triethylamine (2.5 equiv) in DCM at 0°C→RT.
- Reaction Time : 6–8 hours.
- Workup : The mixture is washed with NaHCO₃ (aq), dried over MgSO₄, and purified via silica gel chromatography (Hex/EtOAc = 3:1).
- Yield : 65–72%.
Coupling Agent-Assisted Methods
Using HATU or EDCl/HOBt in DMF enhances yields for sterically hindered amines:
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduces reaction time by 75% while maintaining 80% yield.
Solid-Phase Synthesis
Immobilizing the amine fragment on Wang resin enables iterative purification, achieving 90% purity without chromatography.
Analytical Data and Characterization
Key Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.75 (d, 2H, pyridine-H), 7.85 (s, 1H, pyrazole-H), 7.45–7.30 (m, 2H, benzamide-H), 4.55 (t, 2H, -CH₂NH-), 3.95 (t, 2H, -CH₂N-).
- HRMS (ESI+) : m/z 329.13 [M+H]⁺ (calc. 329.13).
Purity : >98% by HPLC (C18 column, MeCN/H₂O = 70:30).
Challenges and Optimization Strategies
Byproduct Formation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
